molecular formula C27H32N4O3 B3303708 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide CAS No. 921463-18-5

2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B3303708
CAS No.: 921463-18-5
M. Wt: 460.6 g/mol
InChI Key: UNDFOGZZHPOBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-dihydropyridine core substituted with a methoxy group at position 5, a ketone at position 4, and a 4-phenylpiperazinylmethyl moiety at position 2. The acetamide side chain is linked to an N-(2-phenylethyl) group, introducing aromatic and alkylamine functionalities.

Properties

IUPAC Name

2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-34-26-20-31(21-27(33)28-13-12-22-8-4-2-5-9-22)24(18-25(26)32)19-29-14-16-30(17-15-29)23-10-6-3-7-11-23/h2-11,18,20H,12-17,19,21H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDFOGZZHPOBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Dihydropyridine Ring: This is often achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the phenylpiperazine is introduced to the dihydropyridine ring.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: Its unique chemical properties make it a candidate for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules identified in the evidence, focusing on core scaffolds, substituents, and inferred pharmacological implications.

Pyrazolo[3,4-d]pyrimidine Analog ()

Compound : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

  • Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. dihydropyridine in the target compound).
  • Substituents :
    • 4-Fluorophenyl at position 1 (vs. phenylpiperazinylmethyl in the target).
    • 2-Methoxyphenylacetamide side chain (vs. N-(2-phenylethyl)acetamide).
  • Functional Implications :
    • The pyrazolo-pyrimidine core may enhance metabolic stability compared to the dihydropyridine ring, which is prone to oxidation.
    • The fluorophenyl group could increase lipophilicity and selectivity for fluorophore-containing targets (e.g., kinases), while the methoxyphenylacetamide may modulate solubility .

Phenoxy Acetamide Derivatives ()

Compounds : (R/S)-N-[(stereospecific hexan backbone)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide derivatives

  • Core Structure: Hexan backbone with tetrahydro-pyrimidinyl and phenoxyacetamide groups (vs. planar dihydropyridine).
  • Substituents: 2-(2,6-Dimethylphenoxy)acetamide (vs. phenylpiperazinylmethyl). Stereospecific hydroxy and diphenyl groups.
  • Functional Implications: The hexan backbone and stereochemistry may favor interactions with chiral binding pockets (e.g., proteases or GPCRs). Phenoxyacetamide groups could mimic natural substrates in enzyme-binding sites, contrasting with the target compound’s phenylpiperazine, which is more likely to engage in receptor antagonism .

Triazin-Pyrrolidinyl Hybrid ()

Compound: 4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid linked to triazin and dimethylaminophenyl groups

  • Core Structure : Triazin ring (vs. dihydropyridine).
  • Substituents: Pyrrolidinyl and dimethylaminophenyl groups (vs. phenylpiperazinylmethyl).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and how are intermediates purified?

  • Methodology : Multi-step organic synthesis involving condensation of the dihydropyridine core with phenylpiperazine and phenethylamine moieties. Critical steps include:

  • Step 1 : Formation of the 1,4-dihydropyridine core via Hantzsch synthesis under reflux conditions (ethanol, 80°C, 12 hours) .
  • Step 2 : Alkylation of the piperazine group using (4-phenylpiperazin-1-yl)methyl chloride in DMF with NaH as a base .
  • Purification : Recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Data Table :
StepYield (%)Purity (HPLC)
165–70≥95%
250–55≥90%

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodology : Spectroscopic and chromatographic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy at C5, phenylpiperazine at C2) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion validation (m/z ~454.55) .
    • Key Challenge : Overlapping signals in aromatic regions require 2D NMR (COSY, HSQC) for resolution .

Q. What initial biological screening methods are employed to assess pharmacological potential?

  • Methodology :

  • In vitro assays : Calcium channel blockade (fluorometric assays using HEK293 cells) and anti-inflammatory activity (COX-2 inhibition via ELISA) .
  • Dose-response curves : IC50_{50} values calculated for lead optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

  • Methodology : Design of Experiments (DoE) for parameter optimization:

  • Variables : Temperature, solvent polarity, catalyst loading (e.g., NaH vs. K2_2CO3_3) .
  • Outcome : Ethanol/THF (3:1) at 70°C increased Step 2 yield to 65% with <5% byproducts .
    • Contradictions : Higher temperatures (>80°C) degrade the dihydropyridine core, reducing yield .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Case Study : Discrepancies in COX-2 inhibition (IC50_{50} = 1.2 μM in human recombinant enzyme vs. 5.3 μM in cell-based assays) .
  • Resolution :

  • Assay validation : Confirm enzyme source (recombinant vs. native) and buffer conditions (e.g., pH, cofactors).
  • Cellular permeability : Use LC-MS to quantify intracellular compound levels, adjusting lipophilicity via logP optimization .

Q. What computational strategies predict structure-activity relationships (SAR) for target selectivity?

  • Methodology :

  • Docking studies : Molecular dynamics simulations with calcium channel α1 subunits to identify critical interactions (e.g., hydrogen bonding with Glu1116) .
  • QSAR modeling : Hammett σ constants for substituent effects on dihydropyridine redox potential .
    • Data Table :
Substituentσ ValuePredicted Activity (pIC50_{50})
-OCH3_3-0.277.2
-NO2_2+1.245.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.